molecular formula C26H22ClN7OS B14923303 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B14923303
M. Wt: 516.0 g/mol
InChI Key: KMFPIXXTJKHXLQ-FJEPWZHXSA-N
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Description

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, an indole moiety, and a chlorinated aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Attachment of the Chlorinated Aniline Group: This step involves the reaction of the triazole intermediate with 4-chloroaniline under suitable conditions.

    Introduction of the Indole Moiety: The indole group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol groups and other functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom or the indole moiety.

    Reduction: Reduction reactions may target the triazole ring or the carbonyl groups present in the structure.

    Substitution: The chlorinated aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and indole moiety are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-({5-[(4-FLUOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The presence of the chlorinated aniline group in 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE distinguishes it from similar compounds, potentially offering unique binding properties and biological activities.

Properties

Molecular Formula

C26H22ClN7OS

Molecular Weight

516.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C26H22ClN7OS/c27-19-10-12-20(13-11-19)28-16-24-31-33-26(34(24)21-6-2-1-3-7-21)36-17-25(35)32-30-15-18-14-29-23-9-5-4-8-22(18)23/h1-15,28-29H,16-17H2,(H,32,35)/b30-15+

InChI Key

KMFPIXXTJKHXLQ-FJEPWZHXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CNC4=CC=CC=C43)CNC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CNC4=CC=CC=C43)CNC5=CC=C(C=C5)Cl

Origin of Product

United States

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